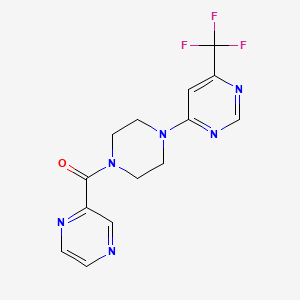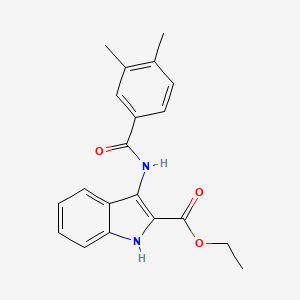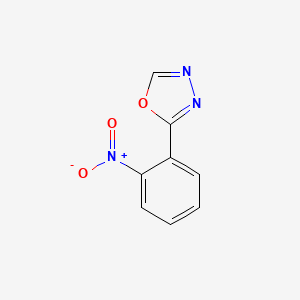
2-(2-Nitrophenyl)-1,3,4-oxadiazole
Overview
Description
“2-(2-Nitrophenyl)-1,3,4-oxadiazole” is a compound that has been used in various studies. It is employed in the preparation of heterodiazocines, which are potential photochromic compounds for applications in photopharmacology and functional materials .
Synthesis Analysis
The synthesis of “2-(2-Nitrophenyl)-1,3,4-oxadiazole” involves several steps. For example, one study discusses the synthesis, structural analysis, spectroscopic characterization, and second-order hyperpolarizability of a related compound . Another study mentions the use of 2-nitroacetophenone in the synthesis process .Molecular Structure Analysis
The molecular structure of “2-(2-Nitrophenyl)-1,3,4-oxadiazole” has been studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). These studies provide insights into the molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Nitrophenyl)-1,3,4-oxadiazole” have been studied. For instance, one study discusses the reaction of this compound with zinc/thiolate clusters of metallothionein . Another study mentions the use of this compound in the Wittig Reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Nitrophenyl)-1,3,4-oxadiazole” have been analyzed in various studies. For example, one study discusses the thermal characteristics of a related compound . Another study mentions the use of this compound in the preparation of certain polymers .Scientific Research Applications
Green Synthesis of 2-Aryl-1,3,4-Oxadiazoles
- Eco-Friendly Synthesis: Zhu et al. (2015) developed an eco-friendly method to prepare 2-aryl-1,3,4-oxadiazoles, emphasizing high yields and simplicity in purification. This approach utilizes water as a reaction medium and avoids the need for additional catalysts (Zhu et al., 2015).
Corrosion Inhibition
- Inhibitive Effect on Steel Corrosion: Lagrenée et al. (2001) explored the influence of oxadiazole derivatives on the corrosion of mild steel in hydrochloric acid. They found that certain derivatives can inhibit or accelerate steel corrosion, depending on their concentration (Lagrenée et al., 2001).
Central Nervous System Depressant Activity
- CNS Depressant Properties: Singh et al. (2012) synthesized oxadiazole derivatives and evaluated them for CNS depressant activities. Two compounds showed significant antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity (Singh et al., 2012).
Antibacterial Properties
- Strong Antibacterial Activities: Studies on the synthesis of oxadiazole derivatives have shown remarkable antibacterial activities against various bacteria like Staphylococcus aureus and Escherichia coli. Jafari et al. (2017) and Aziz‐ur‐Rehman et al. (2013) both conducted studies in this area, revealing the significant antibacterial potential of these compounds (Jafari et al., 2017); (Aziz‐ur‐Rehman et al., 2013).
Liquid Crystalline Properties
- Mesogenic Materials: Abboud et al. (2017) synthesized new mesogenic series with 1,3,4-oxadiazole rings showing liquid crystalline properties. These findings suggest applications in optoelectronics and display technologies (Abboud et al., 2017).
Additional Insights
- Optoelectrical and Mechanical Features: Research by Kaippamangalath et al. (2016) on poly(1,3,4-oxadiazole)s and their nanocomposites with TiO2 revealed promising optoelectrical, morphological, and mechanical properties for applications in polymer light emitting diodes (PLEDs) and packaging materials for optoelectronic devices (Kaippamangalath et al., 2016).
Safety And Hazards
Future Directions
The future directions for “2-(2-Nitrophenyl)-1,3,4-oxadiazole” research could involve further exploration of its biological potential. For instance, one study discusses the use of a (2-nitrophenyl)methanol scaffold, which is similar to “2-(2-Nitrophenyl)-1,3,4-oxadiazole”, as promising inhibitors of PqsD, a key enzyme in the cell-to-cell communication of Pseudomonas aeruginosa .
properties
IUPAC Name |
2-(2-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKRXSFMMMXAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)-1,3,4-oxadiazole | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



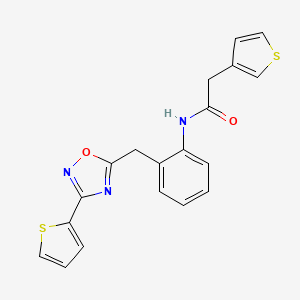
![(Z)-allyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2795419.png)
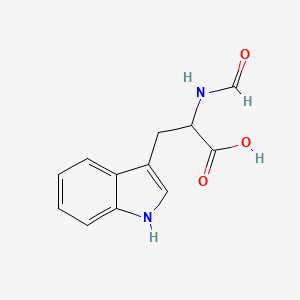
![3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2795424.png)

![3-Phenyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2795427.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2795428.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2795429.png)
![N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide](/img/structure/B2795432.png)
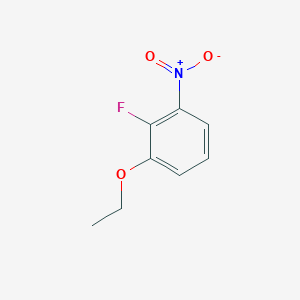
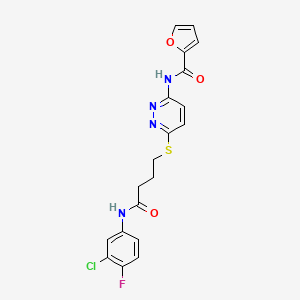
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2795435.png)
